molecular formula C19H31N B1672529 Fenpropidin CAS No. 67306-00-7

Fenpropidin

Cat. No.: B1672529
CAS No.: 67306-00-7
M. Wt: 273.5 g/mol
InChI Key: MGNFYQILYYYUBS-UHFFFAOYSA-N
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Description

Fenpropidin is a piperidine fungicide widely used in agriculture to control fungal diseases in cereals. It is known for its effectiveness against powdery mildew and rusts.

Mechanism of Action

Target of Action

Fenpropidin is a widely employed chiral fungicide . The primary targets of this compound are the enzymes involved in the biosynthesis of the fungal cell membrane . These enzymes are crucial for the synthesis of ergosterol, the main sterol in the fungal cell membrane . Ergosterol is essential for maintaining the integrity and fluidity of the fungal cell membrane .

Mode of Action

It is known that this compound interacts with its targets, the enzymes involved in ergosterol biosynthesis, and inhibits their function . This inhibition disrupts the integrity of the fungal cell membrane, leading to the death of the fungal cell .

Biochemical Pathways

This compound affects the ergosterol biosynthesis pathway in fungi . Ergosterol is a key component of the fungal cell membrane. When the enzymes involved in ergosterol biosynthesis are inhibited by this compound, the production of ergosterol is reduced. This leads to a disruption in the structure and function of the fungal cell membrane, causing cell death .

Pharmacokinetics

It is known that the metabolism of this compound exhibits enantioselectivity, with the r-enantiomer being metabolized faster than the s-enantiomer .

Result of Action

The primary result of this compound’s action is the disruption of the fungal cell membrane due to the inhibition of ergosterol biosynthesis . This leads to the death of the fungal cell . The toxicity of the major metabolites of this compound is predicted to be stronger than the toxicity of this compound itself .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the degradation of this compound in soil has been found to be enantioselective, with a preference for the degradation of the R-enantiomer . This suggests that the environmental fate and efficacy of this compound can be influenced by the physical and chemical properties of the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fenpropidin involves multiple steps, starting with tert-butylbenzene as the raw material. The process includes acylation reactions and other steps to form the final product . One common method involves the use of acetonitrile, which is subsequently salted out from an aqueous matrix using magnesium sulfate and sodium chloride, followed by purification with dispersive solid-phase extraction cleanup .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Fenpropidin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is also subject to enantioselective dissipation, where the R-(+)-fenpropidin enantiomer dissipates faster than the S-(-)-fenpropidin enantiomer .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include acetonitrile, magnesium sulfate, and sodium chloride. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, enantioselective dissipation in soil results in different half-lives for the enantiomers, with R-(+)-fenpropidin having a half-life of 19.8 days and S-(-)-fenpropidin having a half-life of 22.4 days .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds: Fenpropidin is similar to other sterol biosynthesis inhibitors, such as fenpropimorph and amorolfine . These compounds also target the sterol biosynthetic pathway but may differ in their specific mechanisms and spectrum of activity.

Uniqueness: this compound’s uniqueness lies in its enantioselective properties and its effectiveness against a broad range of fungal pathogens. Its ability to control powdery mildew and rusts makes it a valuable fungicide in agricultural practices .

Properties

IUPAC Name

1-[3-(4-tert-butylphenyl)-2-methylpropyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N/c1-16(15-20-12-6-5-7-13-20)14-17-8-10-18(11-9-17)19(2,3)4/h8-11,16H,5-7,12-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNFYQILYYYUBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)C(C)(C)C)CN2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9058157
Record name Fenpropidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67306-00-7
Record name Fenpropidin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67306-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenpropidin [BSI:ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenpropidin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12728
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Record name Fenpropidin
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URL https://comptox.epa.gov/dashboard/DTXSID9058157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperidine, 1-[3-[4-(1,1-dimethylethyl)phenyl]-2-methylpropyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.750
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name FENPROPIDIN
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

100 g of 1-(2-methyl-3-phenyl-propyl)-piperidine are added to 375 ml of methylene chloride. 255 g of 95-96% sulfuric acid are then added dropwise over a 1.5 hour period with rapid stirring while cooling with brine to an internal temperature of 10° C. The mixture is warmed to 20° C. and 42.5 g of tert.-butanol are added dropwise. The mixture is reacted at room temperature for 2 hours. The work-up is analogous to that described in Example 1. The crude product is purified by fractional distillation on a Goodloe silver column to yield pure 1-[3-(p-tert.butyl-phenyl)-2-methyl-propyl]-piperidine, b.p. 118° C./0.07 Torr.
Name
1-(2-methyl-3-phenyl-propyl)-piperidine
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
375 mL
Type
reactant
Reaction Step One
Quantity
255 g
Type
reactant
Reaction Step Two
Quantity
42.5 g
Type
reactant
Reaction Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 153 parts of 3-p-tertiary butylphenyl-2-methyl-propanol, 70 parts of piperidine, 230 parts of methanol and 20 parts of catalyst, comprising 0.5% by weight of Pd and 5% by weight of Nd2O3 on Al2O3, is hydrogenated in a stirred autoclave of 1,000 parts by volume capacity, at 70° C. under a hydrogen pressure of 50 bar, until the pressure remains constant. The autoclave is then allowed to cool, the catalyst is filtered off and the filtrate is purified by distillation. 195 parts of N-(3'-(p-tertiary butylphenyl)-2'-methylpropyl)-piperidine, boiling point 117° C./0.2 mm Hg, are obtained. The yield is 94% of theory.
[Compound]
Name
153
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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solvent
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0 (± 1) mol
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catalyst
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Synthesis routes and methods III

Procedure details

2.9 Kg. of 1-[3-(p-tert.-butyl-phenyl)-2-methyl-1-propenyl]-piperidine are taken up in 1.4 liters of toluene, treated under an atmosphere of nitrogen with 144.8 g. of 5% palladium/carbon and hydrogenated at 35° C. until the hydrogen uptake has been completed. The catalyst is removed by filtration, the toluene is evaporated in vacuo and the residue is distilled. There is obtained pure 1-[3-(p-tert.-butyl-phenyl)-2-methyl-propyl]-piperidine, having a boiling point of 125° C./0.045 Torr.
Name
1-[3-(p-tert.-butyl-phenyl)-2-methyl-1-propenyl]-piperidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.4 L
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Synthesis routes and methods IV

Procedure details

To a solution of 4.5 g of 1-[3-(p-tert.butyl-phenyl)-2-methyl-2-propenyl]-piperidine in 125 ml of alcohol are added 1.7 ml of 32% hydrochloric acid and subsequently 1.5 g of 5% palladium/carbon and the mixture is then hydrogenated. After completion of the hydrogen uptake, the catalyst is filtered, the filtrate is treated with 200 ml of 10% sodium hydroxide and extracted with ether. The combined ether extracts are washed neutral with water, dried and evaporated. By distillation there is obtained pure 1-[3-(p-tert.butyl-phenyl)-2-methyl-propyl]-piperidine of boiling point 104° C./0.032 Torr.
Name
1-[3-(p-tert.butyl-phenyl)-2-methyl-2-propenyl]-piperidine
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary target of fenpropidin in fungi?

A1: this compound, a piperidine fungicide, primarily targets two enzymes in the ergosterol biosynthesis pathway of fungi: sterol C14-reductase and sterol Δ8→Δ7-isomerase. [, ]

Q2: What are the downstream consequences of inhibiting these enzymes?

A2: Inhibition of these enzymes leads to the accumulation of specific sterol precursors, namely Δ8-sterols, and a significant depletion of ergosterol. [] This disruption in the sterol profile ultimately hinders fungal growth. []

Q3: Does the accumulation of ergosterol precursors contribute to fungitoxicity?

A3: Research suggests that both the depletion of ergosterol and the accumulation of Δ8-sterols play a role in the fungitoxic effect of this compound. []

Q4: Are there fungi that exhibit intrinsic resistance to this compound? If so, what is the mechanism?

A4: Yes, Fusarium graminearum exhibits intrinsic resistance to this compound. This resistance has been linked to the gene FgERG24B, which encodes a sterol C-14 reductase. Disruption of this gene leads to increased sensitivity to amine fungicides, including this compound. []

Q5: Is there any spectroscopic data available for this compound?

A5: While the provided papers do not contain detailed spectroscopic data, one study mentions the use of electron circular dichroism and optical activity to confirm the absolute configuration of this compound enantiomers for the first time. []

Q6: How does the formulation of this compound impact its application?

A6: One study investigated the use of a polymer-based adjuvant (E3) in combination with this compound as an alternative to reduce agricultural oil usage in controlling black Sigatoka. []

Q7: Are there specific challenges related to the stability of this compound in formulations?

A7: One study highlights the need for specific polymers, such as polyoxyethylene and polyoxypropylene, in this compound formulations to ensure sufficient stability for commercial use. []

Q8: Does this compound exhibit enantioselectivity in its biological activity?

A8: Yes, studies have shown that the R-enantiomer of this compound exhibits greater antifungal activity against various plant pathogens compared to the S-enantiomer. [, ]

Q9: Has the relationship between the structure of this compound and its activity been investigated?

A9: Research has explored incorporating silicon into the structure of this compound and related morpholine antifungals. This modification resulted in sila-analogues with potent antifungal activity, with some exhibiting superior fungicidal potential compared to this compound itself. []

Q10: Does cross-resistance exist between this compound and other fungicides?

A10: Yes, cross-resistance has been observed between this compound and other morpholine fungicides like fenpropimorph, dodemorph, and tridemorph. [, , ]

Q11: What are the mechanisms behind this cross-resistance?

A11: Resistance mechanisms can involve modifications in the target enzymes, such as sterol C14-reductase and Δ8→Δ7-isomerase, reducing their binding affinity for these fungicides. [] Additionally, some resistant strains may exhibit reduced uptake or increased efflux of these compounds. []

Q12: What analytical methods are used to detect and quantify this compound?

A12: Gas chromatography coupled with mass spectrometry (GC-MS/MS) is a common technique used for the analysis of this compound residues in various matrices, including plants, beer by-products, and environmental samples. [, , ]

Q13: Has the determination of this compound enantiomers been investigated?

A13: Yes, researchers have developed an enantioselective GC-MS/MS method to quantify residues of this compound enantiomers in plant matrices. [] This method enabled the study of stereoselective metabolism of this compound in crops like grapes, sugar beets, and wheat. []

Q14: Are there methods to study the fate of this compound in the environment?

A14: One study employed the aerodynamic gradient method and inverse dispersion modeling to measure this compound volatilization from a wheat field. []

Q15: What is the environmental fate of this compound?

A15: this compound can volatilize from treated crops into the atmosphere. [] The rate of volatilization is influenced by factors like temperature, formulation, and the state of the residue on plant foliage. []

Q16: What is the environmental impact of this compound volatilization?

A16: While the study did not specifically assess the environmental impact, it highlighted the importance of understanding pesticide volatilization for accurate risk assessments. []

Q17: Have any studies investigated the toxicity of this compound on non-target organisms?

A17: One study used the sea urchin embryo test to assess the toxicity of wastewater treatment plant effluents and identified this compound as one of the contributing compounds to embryo growth inhibition and skeleton malformations. []

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